molecular formula C14H19NO3 B8286993 (+-)-5-Ethoxy-1-((4-methoxyphenyl)methyl)-2-pyrrolidinone CAS No. 136410-27-0

(+-)-5-Ethoxy-1-((4-methoxyphenyl)methyl)-2-pyrrolidinone

Cat. No. B8286993
M. Wt: 249.30 g/mol
InChI Key: MFBSNWYKMJYOMX-UHFFFAOYSA-N
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Patent
US04882350

Procedure details

To a mixture of 2.25 g of 5-ethoxy-pyrrolidin-2-one, 1.23 g of hydrated potassium hydroxide and 0.2 g of tetra-n-butylammonium bromide in 45 cm3 of tetrahydrofuran, there is added, without exceeding 30° C., a solution of 3.5 g of 4-methoxybenzyl bromide in 15 cm3 of tetrahydrofuran. After agitating for 1 hour at ambient temperature, filtering and evaporating the solvent under reduced pressure, the residue is taken up with water and extracted with ethyl acetate. The extracts are dried and the solvent is evaporated under reduced pressure. The residue is distilled at 245° C. under 0.2 mbar. 3.10 g of the expected product is obtained.
Quantity
2.25 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrated potassium hydroxide
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1)[CH3:2].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:8]2[CH:4]([O:3][CH2:1][CH3:2])[CH2:5][CH2:6][C:7]2=[O:9])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
C(C)OC1CCC(N1)=O
Name
hydrated potassium hydroxide
Quantity
1.23 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
COC1=CC=C(CBr)C=C1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After agitating for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
without exceeding 30° C.
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating the solvent under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extracts are dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 245° C. under 0.2 mbar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(CN2C(CCC2OCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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